5-Bromo-4-fluorobenzofuran
Description
5-Bromo-4-fluorobenzofuran is a heterocyclic aromatic compound featuring a benzofuran core substituted with bromine at the 5-position and fluorine at the 4-position. The benzofuran scaffold is widely studied due to its pharmacological versatility, including antifungal, antitumor, and antimicrobial activities . The bromine and fluorine substituents enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Crystallographic studies of related bromo-fluorobenzofuran derivatives reveal that substituents significantly influence molecular packing and intermolecular interactions, which may correlate with bioactivity .
Properties
Molecular Formula |
C8H4BrFO |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H4BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |
InChI Key |
SSYOZIMXPFXBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-4-fluorobenzofuran can be contextualized against analogous benzofuran derivatives. Below is a detailed comparison based on substituent effects, pharmacological relevance, and structural
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- Halogenation (Br/F) is associated with enhanced antimicrobial and antitumor properties, likely due to increased electrophilicity and membrane permeability .
- Sulfinyl and methyl groups (e.g., in 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran) modulate polarity and steric effects, which may influence receptor binding .
Structural Modifications: Planar vs. Chirality: Amine-containing analogs introduce stereochemical complexity, which can enhance selectivity in drug design .
Synthetic Utility :
- Ethyl ester derivatives (e.g., Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate) serve as precursors for carboxylic acid functionalities, enabling further derivatization .
Research Findings and Implications
- Crystallography : Studies on 5-bromo-4-fluorobenzofuran analogs highlight the role of halogen bonds (C–Br···O/F) in stabilizing crystal lattices, which may translate to improved solid-state stability in pharmaceuticals .
- Pharmacological Gaps : While bromo-fluorobenzofurans are implicated in antitumor activity, specific mechanistic data (e.g., kinase inhibition profiles) remain underexplored compared to sulfur- or nitrogen-containing analogs .
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